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molecular formula C10H14IN B1215356 1-(4-Iodophenyl)-2-methylpropan-2-amine CAS No. 96684-29-6

1-(4-Iodophenyl)-2-methylpropan-2-amine

Cat. No. B1215356
M. Wt: 275.13 g/mol
InChI Key: OFSPKQNLMJRFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

To 1.10 g (2.93 mmol) 2-(4-iodophenyl)-1,1-dimethyl-ethyl-carbamic acid tert-butyl ester (I52.9) in 10 mL MeOH are added 7.04 mL (8.80 mmol) HCl (1.25M in MeOH). The mixture is stirred at 50° C. for 3 h. The solvent is removed in vacuo and the residue is purified by HPLC (MeOH/H2O/NH3).
Name
2-(4-iodophenyl)-1,1-dimethyl-ethyl-carbamic acid tert-butyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([CH3:18])([CH3:17])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][CH:11]=1)(C)(C)C.Cl>CO>[I:16][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:8]([NH2:7])([CH3:17])[CH3:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
2-(4-iodophenyl)-1,1-dimethyl-ethyl-carbamic acid tert-butyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC=C(C=C1)I)(C)C)=O
Name
Quantity
7.04 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by HPLC (MeOH/H2O/NH3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
IC1=CC=C(C=C1)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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